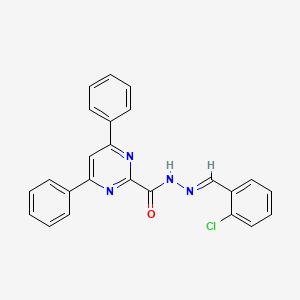

N'-(2-chlorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives, involves efficient and straightforward methods through five-component cascade reactions, highlighting a domino protocol involving N,N-acetal formation, Knoevenagel condensation, and Michael reaction as key steps (Hosseini & Bayat, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied through crystallography and theoretical calculations, providing insights into the molecular geometry, stability, and intermolecular interactions (Karrouchi et al., 2021). These studies often utilize techniques such as single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations to elucidate the structure.

Chemical Reactions and Properties

Research into the chemical reactions and properties of pyrimidine derivatives indicates a variety of reactions that these compounds can undergo, including cyclization, alkylation, and condensation, leading to a diverse range of potential functionalities and applications (Mekuskiene, Gaidelis, & Vainilavicius, 1998).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline structure and solubility, are directly influenced by their molecular geometry and intermolecular forces. The detailed crystallographic analysis provides insights into these properties, revealing the significance of hydrogen bonding and π-π stacking interactions in determining the stability and morphology of the crystalline form (Li et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of N'-(2-chlorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide and related compounds are complex and vary significantly with changes in the molecular structure. Studies focusing on the synthesis and characterization of these compounds shed light on their potential chemical behaviors and applications in various fields (Karrouchi et al., 2020).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing the pyrimidine moiety, have been synthesized using various methods, including the treatment with triethyl orthoformate and semicarbazide to yield heterocondensed pyrimidines. These compounds are further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines, demonstrating a method for creating complex structures from simpler precursors (Wamhoff, Kroth, & Strauch, 1993).

Biological Evaluation for CNS Activity

Compounds with a pyrimidinecarbohydrazide structure have been synthesized and evaluated for their antidepressant and nootropic activities. Notably, certain derivatives have shown significant antidepressant and nootropic effects in animal models, highlighting their potential as CNS-active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Efficient Synthesis of N-Fused Heterocyclic Compounds

A straightforward synthesis method for N-fused heterocyclic compounds, including those related to pyrimidinecarbohydrazide derivatives, has been developed. This method involves a five-component cascade reaction, highlighting an efficient approach to synthesizing complex heterocyclic structures without the need for catalysts (Hosseini & Bayat, 2019).

Antimicrobial and Antituberculosis Activity

Pyrimidine-incorporated Schiff bases of isoniazid have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These studies have shown that certain synthesized compounds exhibit significant antibacterial, antifungal, and antituberculosis effects, indicating their potential as therapeutic agents (Soni & Patel, 2017).

Novel Synthetic Routes

Research has also focused on developing new synthetic routes for creating pyrimidine derivatives. These methods involve single-step conversions and are notable for their efficiency and the potential to generate a wide variety of functionalized compounds, offering valuable tools for pharmaceutical development (Movassaghi & Hill, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O/c25-20-14-8-7-13-19(20)16-26-29-24(30)23-27-21(17-9-3-1-4-10-17)15-22(28-23)18-11-5-2-6-12-18/h1-16H,(H,29,30)/b26-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLJSSFPSRGUGW-WGOQTCKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)